molecular formula C3H4ClNaO3S B14638608 2-Propene-1-sulfonic acid, 2-chloro-, sodium salt CAS No. 55947-45-0

2-Propene-1-sulfonic acid, 2-chloro-, sodium salt

Cat. No.: B14638608
CAS No.: 55947-45-0
M. Wt: 178.57 g/mol
InChI Key: CTSOZQKYNVGYKF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propene-1-sulfonic acid, 2-chloro-, sodium salt is an organosulfur compound with the molecular formula C3H4ClNaO3S. It is a derivative of sulfonic acid and is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propene-1-sulfonic acid, 2-chloro-, sodium salt typically involves the reaction of 2-chloropropene with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of a halogenated solvent and a Lewis base to complex the sulfur trioxide .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the distillation of sulfur trioxide, complexation with a Lewis base, and subsequent reaction with 2-chloropropene. The final step involves neutralization with sodium hydroxide to form the sodium salt .

Chemical Reactions Analysis

Types of Reactions

2-Propene-1-sulfonic acid, 2-chloro-, sodium salt undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Addition Reactions: Reagents such as hydrogen halides and halogens are used under controlled conditions.

Major Products

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Addition Reactions: Products include halogenated or hydrogenated derivatives of the compound.

Scientific Research Applications

2-Propene-1-sulfonic acid, 2-chloro-, sodium salt is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propene-1-sulfonic acid, 2-chloro-, sodium salt involves its ability to participate in various chemical reactions due to the presence of the sulfonic acid group and the chlorine atom. The sulfonic acid group can interact with various molecular targets, while the chlorine atom can undergo substitution reactions, leading to the formation of different derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propene-1-sulfonic acid, 2-chloro-, sodium salt is unique due to the presence of both a sulfonic acid group and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds .

Properties

CAS No.

55947-45-0

Molecular Formula

C3H4ClNaO3S

Molecular Weight

178.57 g/mol

IUPAC Name

sodium;2-chloroprop-2-ene-1-sulfonate

InChI

InChI=1S/C3H5ClO3S.Na/c1-3(4)2-8(5,6)7;/h1-2H2,(H,5,6,7);/q;+1/p-1

InChI Key

CTSOZQKYNVGYKF-UHFFFAOYSA-M

Canonical SMILES

C=C(CS(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.